MM-102 (Tfa)
Overview
Description
MM 102, also known as Histone Methyltransferase Inhibitor IX, is a high-affinity peptidomimetic inhibitor of the interaction between the proteins WDR5 and MLL1. This compound is primarily used in scientific research to study the inhibition of histone methyltransferase activity, which plays a crucial role in gene expression and regulation.
Mechanism of Action
Target of Action
MM-102 TFA, also known as HMTase Inhibitor IX TFA, is a potent inhibitor of the interaction between WDR5 and MLL . WDR5 (WD Repeat Domain 5) and MLL (Mixed Lineage Leukemia 1) are proteins that play crucial roles in gene expression and chromatin remodeling .
Mode of Action
MM-102 TFA competes against the minimum essential WIN (WDR5 INteracting) motif of MLL1 for binding to WDR5 . By doing so, it effectively prevents MLL1 from assembling with WDR5, RbBP5 (Retinoblastoma Binding Protein 5), and ASH2L (Absent Small or Homeotic-2-Like) for enhanced H3K4 methyltransferase activity .
Biochemical Pathways
The inhibition of the WDR5/MLL interaction by MM-102 TFA affects the methylation of histone H3 at lysine 4 (H3K4), a key process in the regulation of gene expression . This can lead to changes in the expression of genes involved in cell growth and differentiation .
Pharmacokinetics
It is noted that mm-102 tfa is soluble in dmso , which suggests that it may be well-absorbed and could potentially have good bioavailability.
Result of Action
MM-102 TFA has been shown to inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins . It also reduces the expression of HoxA9 and Meis-1, two critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis .
Biochemical Analysis
Biochemical Properties
MM-102 Trifluoroacetate achieves an IC50 of 2.4 nM with an estimated Ki < 1 nM in WDR5 binding assay . It is more than 200 times more potent than the ARA peptide . It inhibits MLL1 methyltransferase activity and reduces the expression of HoxA9 and Meis-1 genes, which are both critical MLL1 target genes in MLL1 fusion .
Cellular Effects
MM-102 Trifluoroacetate has been shown to inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins . It reduces global H3K4, H3K9 methylation, and 5mC levels especially at the zygotic gene activation (ZGA) and blastocyst stages .
Molecular Mechanism
MM-102 Trifluoroacetate competes against MLL1 for WDR5 binding, effectively preventing MLL1 from complex assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity . It also down-regulates a series of DNA and histone methyltransferases, and up-regulates a number of histone acetyltransferases and transcriptional activators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MM 102 involves the preparation of a peptidomimetic structure that mimics the interaction motif of MLL1. The compound is synthesized through a series of peptide coupling reactions, typically using solid-phase peptide synthesis techniques. The final product is purified using high-performance liquid chromatography to achieve a purity of over 98% .
Industrial Production Methods
Industrial production of MM 102 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is then lyophilized and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MM 102 primarily undergoes interactions with protein targets rather than traditional chemical reactions like oxidation or reduction. Its main activity is the inhibition of the WDR5/MLL1 interaction, which is crucial for its biological effects .
Common Reagents and Conditions
The compound is typically dissolved in dimethyl sulfoxide (DMSO) for biological assays.
Major Products Formed
The primary product of MM 102’s interaction is the inhibition of the WDR5/MLL1 protein-protein interaction, leading to reduced methyltransferase activity and subsequent changes in gene expression .
Scientific Research Applications
MM 102 is widely used in scientific research for its ability to inhibit histone methyltransferase activity. Some of its key applications include:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to MM 102 include:
Chaetocin: Another histone methyltransferase inhibitor that targets different methyltransferases.
UNC0638: A selective inhibitor of the G9a and GLP methyltransferases.
BIX-01294: An inhibitor of the G9a histone methyltransferase.
Uniqueness
MM 102 is unique in its high affinity and specificity for the WDR5/MLL1 interaction. Its ability to selectively inhibit this interaction makes it a valuable tool for studying the role of histone methylation in gene regulation and for developing potential therapeutic agents for leukemia .
Properties
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7)/t27-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKTWBXVGMHWHM-YCBFMBTMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50F5N7O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does MM-102 (Tfa) interact with its target?
A1: MM-102 (Tfa) binds to WDR5, specifically targeting the pocket where MLL1 normally interacts. [] This disrupts the formation of the MLL1-WDR5 complex, which is essential for the full enzymatic activity of MLL1.
Q2: What are the downstream effects of inhibiting the MLL1-WDR5 interaction?
A2: Inhibiting the MLL1-WDR5 interaction with MM-102 (Tfa) leads to decreased trimethylation of histone H3 at lysine 4 (H3K4me3) at specific gene promoters. [] This downregulation of H3K4me3 has been shown to affect the expression of genes involved in cell proliferation, differentiation, and apoptosis, particularly in cancer cells.
Q3: Does MM-102 (Tfa) affect the expression of specific genes?
A3: Yes, MM-102 (Tfa) has been shown to effectively decrease the expression of HOXA9 and MEIS1, two genes critically implicated in MLL1 fusion protein-mediated leukemogenesis. [] Additionally, research indicates that MM-102 (Tfa) can modulate the expression of genes related to pluripotency (OCT4, NANOG, CDX2) and apoptosis (BCL2). []
Q4: Is MM-102 (Tfa) effective against all MLL1 mutants?
A4: Not necessarily. While MM-102 (Tfa) effectively inhibits the activity of wild-type MLL1 and some mutants, its effectiveness is diminished in the presence of specific mutations like R3864C and R3841W. These mutations lock MLL1 into an active conformation even without the WDR5 complex, rendering MM-102 (Tfa) ineffective in these cases. []
Q5: What is the molecular formula and weight of MM-102 (Tfa)?
A5: Unfortunately, the scientific research provided does not disclose the molecular formula or weight of MM-102 (Tfa). Further investigation into chemical databases or the primary literature would be necessary to obtain this information.
Q6: Is there any spectroscopic data available for MM-102 (Tfa)?
A6: The provided research does not include specific spectroscopic data (NMR, IR, etc.) for MM-102 (Tfa). Consult chemical databases or reach out to the original researchers for further details.
Q7: How do structural modifications of MM-102 (Tfa) affect its activity?
A7: Although the provided research doesn't delve into specific structural modifications of MM-102 (Tfa), it highlights that high-affinity peptidomimetics were designed based on the -CO-ARA-NH- motif, which is the minimal binding motif derived from MLL1. [] This suggests that modifications around this core motif could significantly impact the compound's binding affinity and inhibitory activity.
Q8: Has MM-102 (Tfa) been tested in cell-based assays?
A9: Yes, MM-102 (Tfa) has been tested in vitro on bone marrow cells transduced with the MLL1-AF9 fusion construct, demonstrating its ability to reduce the expression of HOXA9 and MEIS1, and induce apoptosis specifically in leukemia cells harboring MLL1 fusion proteins. []
Q9: Are there any animal studies that demonstrate the efficacy of MM-102 (Tfa)?
A10: Yes, research suggests that MM-102 (Tfa) exhibits promising anti-tumor activity in vivo. In a neuroblastoma murine xenograft model, MM-102 (Tfa) significantly reduced tumor size and metastasis, highlighting its therapeutic potential. []
Q10: Has any research been done on drug delivery strategies for MM-102 (Tfa)?
A10: The provided research doesn't delve into specific drug delivery strategies for MM-102 (Tfa). Given its target and potential applications, exploring targeted delivery approaches could be beneficial in maximizing its efficacy and minimizing off-target effects.
Q11: Are there any known resistance mechanisms to MM-102 (Tfa)?
A14: As mentioned earlier, specific mutations in MLL1, like R3864C and R3841W, can confer resistance to MM-102 (Tfa) by making the enzyme insensitive to WDR5 disruption. [] Identifying and understanding such resistance mechanisms is crucial for developing next-generation inhibitors or combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.